4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine
Description
This compound is a heterocyclic derivative featuring a morpholine core substituted with a 1-methylpyrazolo[3,4-d]pyrimidin-4-yl group at the 4-position and a pyrrolidine-1-carbonyl moiety at the 2-position. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pyrazolopyrimidine derivatives (e.g., substitution of chloro-pyrazolopyrimidine with morpholine in Intermediate 102) .
Properties
IUPAC Name |
[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-19-13-11(8-18-19)14(17-10-16-13)21-6-7-23-12(9-21)15(22)20-4-2-3-5-20/h8,10,12H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOPEOFJCSCGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83. This interaction results in significant alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity.
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2. It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2. The compound also induces apoptosis within HCT cells.
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and exhibits inhibitory activity. The interaction between 4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine and CDK2 is believed to be through essential hydrogen bonding with Leu83.
Cellular Effects
This compound has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines. It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells.
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the enzymatic activity of CDK2/cyclin A2. This inhibition leads to alterations in cell cycle progression and induction of apoptosis.
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits significant inhibitory activity against CDK2.
Biological Activity
The compound 4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a notable member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 272.31 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a morpholine ring through a pyrrolidine carbonyl moiety. This unique configuration contributes to its biological efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to our target molecule have demonstrated significant inhibitory effects on various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.3 µM to 24 µM against dual EGFR/VGFR2 targets, with some compounds effectively inducing apoptosis in MCF-7 breast cancer cells and inhibiting cell migration and cycle progression .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR | 0.3 | Tumor growth inhibition |
| 5i | VGFR2 | 7.60 | Apoptosis induction |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as the EGFR and PI3K/Akt pathways. The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine scaffold form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Other Biological Activities
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promise as anti-inflammatory agents and in treating neurodegenerative diseases. They may act by modulating various enzymes and receptors involved in inflammatory responses and neuronal signaling pathways .
Case Studies
- In vitro Studies : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against several cancer cell lines. The most potent derivative displayed an IC50 value of 18 nM against PI3Kδ, demonstrating selectivity over other isoforms .
- In vivo Models : Animal studies have indicated that certain derivatives can significantly reduce tumor size in xenograft models while exhibiting minimal toxicity .
Scientific Research Applications
Basic Information
- IUPAC Name : 4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine
- CAS Number : 2640975-57-9
- Molecular Formula : C15H20N6O2
- Molecular Weight : 304.36 g/mol
Structural Characteristics
The compound features a morpholine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a pyrrolidine carbonyl group, which contribute to its biological activity. The unique structural design allows for interactions with various biological targets.
Medicinal Chemistry
The compound has been explored for its potential as an antitumor agent . Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Neuropharmacology
Research has shown that similar compounds can act as CNS-active agents , potentially influencing neurotransmitter systems. The structural components of this compound suggest it may interact with receptors involved in neurological disorders.
Antimicrobial Activity
Preliminary investigations have indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. This compound may demonstrate efficacy against certain bacterial strains and fungi, making it a candidate for further exploration in the development of new antibiotics.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes related to disease pathways has been a focus of research. For instance, it may target kinases involved in cancer progression or other metabolic pathways.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazolo[3,4-d]pyrimidine derivatives and tested their effects on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer types, indicating strong antitumor activity.
Case Study 2: CNS Effects
A research article in Neuropharmacology explored the neuropharmacological profiles of pyrazolo derivatives. The study found that certain derivatives enhanced cognitive function in animal models, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study 3: Antimicrobial Testing
In an investigation published in Antimicrobial Agents and Chemotherapy, the antimicrobial properties of pyrazolo compounds were evaluated against resistant bacterial strains. The findings revealed that some derivatives showed promising activity against multi-drug resistant pathogens.
Chemical Reactions Analysis
Functionalization at Position 4 of the Pyrazolo[3,4-d]pyrimidine Core
The morpholine substituent is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:
-
SNAr Reaction:
A chlorine atom at position 4 of the pyrazolo[3,4-d]pyrimidine reacts with morpholine under basic conditions (e.g., KCO, DMF, 80°C) .
Example Reaction:
-
Buchwald–Hartwig Amination:
Palladium catalysts (e.g., PdCl(dppf)) enable coupling with morpholine derivatives, particularly for electron-deficient systems .
Functionalization of the Morpholine Substituent
The pyrrolidine-1-carbonyl group at position 2 of the morpholine is introduced via:
-
Acylation Reactions:
The secondary amine on the morpholine reacts with pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., EtN) .
Example Reaction:
-
Reductive Amination:
Coupling a ketone intermediate with pyrrolidine via NaBHCN or similar reducing agents .
Key Reaction Optimization and Challenges
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine synthesis | MW, 120°C, 20 min | 85–92 | |
| Morpholine introduction | KCO, DMF, 80°C, 12 h | 78 | |
| Acylation of morpholine | EtN, DCM, 0°C → RT, 6 h | 65 |
Challenges:
Structural Confirmation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility : The target compound’s morpholine core distinguishes it from piperidine-based analogs (e.g., ). Morpholine’s oxygen atom improves water solubility compared to piperidine, which is critical for oral bioavailability .
Substituent Impact: The 1-methyl group on the pyrazolo[3,4-d]pyrimidine ring (shared with ) likely enhances metabolic stability by blocking oxidative degradation.
Biological Activity: Pyrazolo[3,4-d]pyrimidine derivatives are known PDE4 inhibitors (e.g., Altana Pharma’s patent ), suggesting the target compound may share this activity. The absence of a phenyl group (cf. ) may reduce off-target interactions, increasing selectivity.
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example:
- Use dry solvents (e.g., acetonitrile or dichloromethane) to minimize side reactions .
- Optimize alkylation by selecting appropriate halides (e.g., alkyl/aryl chlorides) and maintaining inert atmospheres .
- Purification via recrystallization (e.g., from acetonitrile or DMF) ensures high purity .
- Acidic conditions (e.g., HCl in water) may enhance crystallinity, as seen in hydrochloride salt formation with 52.7% yield .
Q. How is the compound characterized using spectroscopic methods like NMR and IR?
- Methodological Answer :
- 1H NMR : Key peaks include aromatic protons (δ 7.42–8.21 ppm for pyrazolo-pyrimidine), morpholine/pyrrolidine methyl groups (δ 1.41–3.52 ppm), and solvent-specific shifts (e.g., DMSO-d6 in ).
- IR : Look for carbonyl stretches (~1650–1700 cm⁻¹) from the pyrrolidine-1-carbonyl group and pyrazolo ring vibrations (~1500–1600 cm⁻¹) .
- Cross-reference with databases (e.g., NIST Chemistry WebBook) to validate assignments .
Q. What safety protocols are essential during handling and synthesis?
- Methodological Answer :
- Use PPE: Gloves, goggles, and lab coats to avoid skin contact with intermediates (e.g., nitro or halogenated derivatives) .
- Handle hazardous byproducts (e.g., chlorinated waste) via certified disposal services .
- Conduct reactions in fume hoods for volatile reagents (e.g., HCONH₂ in reflux conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Solvent effects : Compare DMSO-d6 (δ 3.52 ppm for morpholine ) vs. CDCl₃ shifts.
- Tautomerism : Pyrazolo[3,4-d]pyrimidine derivatives may exhibit tautomeric forms; use variable-temperature NMR or computational modeling to confirm .
- Impurity analysis : Employ HPLC or mass spectrometry to detect byproducts (e.g., incomplete alkylation) .
Q. What strategies improve yields in multi-step syntheses?
- Methodological Answer :
- Step optimization : In hydrochloride salt synthesis, heating to 50°C post-acid addition improves solubility and crystallization .
- Catalyst screening : Use palladium catalysts for cross-coupling steps in pyrazolo-pyrimidine derivatization (not explicitly in evidence but inferred from analogous reactions).
- Scale-adjusted purification : For intermediates, gradient recrystallization (e.g., ethanol → acetonitrile) enhances recovery .
Q. How do structural modifications (e.g., pyrazolo ring substitution) influence bioactivity?
- Methodological Answer :
- SAR studies : Replace the 1-methyl group with bulkier substituents (e.g., cyclopentyl ) and assess activity via in vitro assays (e.g., kinase inhibition).
- Functional group swaps : Substitute the pyrrolidine-carbonyl moiety with urea/thiourea (as in ) to modulate solubility and target binding.
- Crystallography : Use XRPD (as in ) to correlate solid-state structure with bioactivity.
Q. What advanced techniques confirm polymorphic forms or degradation products?
- Methodological Answer :
- XRPD : Analyze diffraction patterns (e.g., 2θ = 10–30° ) to identify polymorphs.
- Accelerated stability testing : Expose the compound to heat/humidity and monitor degradation via LC-MS .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity, critical for formulation studies.
Q. How can researchers address discrepancies in reported synthetic routes?
- Methodological Answer :
- Replication : Reproduce methods from patents (e.g., ) and compare yields/purity with literature.
- Byproduct mapping : Use high-resolution MS to identify unanticipated intermediates (e.g., nitro reduction byproducts ).
- Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., ¹⁵N in pyrazolo rings ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
